3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione
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Overview
Description
Synthesis Analysis
- The compound has been synthesized through a variety of methods. For example, Kündig et al. (2005) reported the isolation and asymmetric reduction of tetrahydronaphthalene-1,4-dione, a related compound, which could be a potential precursor in the synthesis of 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione (Kündig et al., 2005).
Molecular Structure Analysis
- The molecular structure of related compounds has been analyzed through various techniques. Lam et al. (2003) investigated the dipole moments and molecular structures of similar naphthalene derivatives, providing insights that could be relevant to understanding the structure of 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione (Lam et al., 2003).
Chemical Reactions and Properties
- The compound's potential for chemical reactions and its properties can be inferred from similar substances. For instance, Trilleras et al. (2008) studied the hydrogen-bonded structures of tert-butyl-1-phenyl-tetrahydro-1H-pyrazolo pyridine derivatives, which may share some chemical properties with 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione (Trilleras et al., 2008).
Physical Properties Analysis
- The physical properties of 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione can be compared with those of related compounds. Research by Zhao et al. (2015) on a similar compound, 4-tert-butyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, could provide insights into its physical characteristics (Zhao et al., 2015).
Chemical Properties Analysis
- The chemical properties of 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione can be inferred from studies on similar compounds. For example, research by Chechulina et al. (2023) on tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate provides valuable insights into its potential reactivity and chemical behavior (Chechulina et al., 2023).
Scientific Research Applications
-
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Application: Used as a stabilizer in the production of plastics .
- Method: The compound is added to plastics during the extrusion and molding process to prevent degradation .
- Results: The compound is significantly less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics .
-
Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
-
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Application: Used as a stabilizer in the production of plastics .
- Method: The compound is added to plastics during the extrusion and molding process to prevent degradation .
- Results: The compound is significantly less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics .
Safety And Hazards
“3,5-Di-tert-butyl-4-hydroxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
(4Z)-2-tert-butyl-4-(3-tert-butyl-4-oxonaphthalen-1-ylidene)naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2/c1-27(2,3)23-15-21(17-11-7-9-13-19(17)25(23)29)22-16-24(28(4,5)6)26(30)20-14-10-8-12-18(20)22/h7-16H,1-6H3/b22-21- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCVAKHNDNQNSA-DQRAZIAOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)C4=CC=CC=C4C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C/C(=C/2\C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)/C4=CC=CC=C4C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione |
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